molecular formula C11H8N2O2S B2510037 2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile CAS No. 592540-22-2

2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile

Cat. No.: B2510037
CAS No.: 592540-22-2
M. Wt: 232.26
InChI Key: VVCUDOJCIRPPJG-UHFFFAOYSA-N
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Description

2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile is a heterocyclic compound that contains a thiazolidine ring fused with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazolidine ring or the benzonitrile moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The benzonitrile moiety may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile is unique due to the presence of both the thiazolidine ring and the benzonitrile moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2S/c12-5-8-3-1-2-4-9(8)6-13-10(14)7-16-11(13)15/h1-4H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCUDOJCIRPPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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